(-)-Erinacine E

Neurotrophic factor induction Kappa opioid receptor Dual-mechanism neuroprotection

(-)-Erinacine E is a glycosylated cyathane diterpenoid (cyathane-xyloside, C25H36O6) isolated from the cultured mycelia of Hericium erinaceus and Hericium ramosum. It belongs to the erinacine family, a group of natural products recognized for their ability to stimulate nerve growth factor (NGF) synthesis in astroglial cells.

Molecular Formula C25H36O6
Molecular Weight 432.5 g/mol
CAS No. 178232-25-2
Cat. No. B070010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Erinacine E
CAS178232-25-2
Synonymserinacine E
erinacine-E
Molecular FormulaC25H36O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O
InChIInChI=1S/C25H36O6/c1-12(2)13-7-8-22(3)9-10-23(4)15(16(13)22)6-5-14-17-19(23)31-21-25(17,29)20(27)24(28,11-30-21)18(14)26/h5,12,15,17-21,26-29H,6-11H2,1-4H3/t15-,17-,18-,19+,20+,21+,22-,23-,24+,25-/m1/s1
InChIKeyYUCYEVHMFBEBSC-JQALDXPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Erinacine E (CAS 178232-25-2): A Dual-Acting Cyathane Diterpenoid for Neurotrophic and Kappa Opioid Research


(-)-Erinacine E is a glycosylated cyathane diterpenoid (cyathane-xyloside, C25H36O6) isolated from the cultured mycelia of Hericium erinaceus and Hericium ramosum [1]. It belongs to the erinacine family, a group of natural products recognized for their ability to stimulate nerve growth factor (NGF) synthesis in astroglial cells [2]. Uniquely among erinacines characterized to date, (-)-erinacine E additionally functions as a highly selective kappa opioid receptor agonist, with an IC50 of 0.8 μM at the kappa receptor and >200 μM at both mu and delta receptors [3]. This dual pharmacophore—neurotrophic stimulation plus kappa opioid agonism—distinguishes (-)-erinacine E from all other erinacine congeners and defines its specific procurement rationale.

Why Generic Erinacine Substitution Fails: Evidence That (-)-Erinacine E Cannot Be Replaced by Erinacine A, C, D, or F


Erinacines A, B, C, D, F, and G share the ability to stimulate NGF synthesis in astroglial cells, but their potency varies by more than 2.8-fold across the family at equivalent test conditions [1]. More critically, no other erinacine congener—including the widely cited erinacine A—has been reported to exhibit kappa opioid receptor binding or agonism at pharmacologically relevant concentrations. The kappa opioid activity of (-)-erinacine E is not a class property; it is a compound-specific pharmacophore requiring the intact glycosylated cyathane scaffold with all functional groups and side chains present, as demonstrated by SAR studies showing that structural modification abolishes activity [2]. Substituting (-)-erinacine E with erinacine A, C, or any other in-class compound will therefore deprive the experimental system of kappa opioid receptor engagement, fundamentally altering the biological readout in applications where dual NGF/kappa opioid mechanisms are required.

(-)-Erinacine E Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Dual Pharmacophore: NGF Synthesis Stimulation Combined with Selective Kappa Opioid Receptor Agonism

(-)-Erinacine E is the only erinacine congener for which both NGF synthesis stimulation in astroglial cells and potent, selective kappa opioid receptor agonism have been experimentally demonstrated [1][2]. Erinacine E induced 105.0 ± 5.2 pg/ml NGF at 5 mM in vitro [1] and exhibited a kappa opioid receptor IC50 of 0.8 μM, with no meaningful binding to mu or delta opioid receptors at concentrations up to 200 μM [2]. By contrast, erinacines A, B, C, D, and F have all been shown to stimulate NGF synthesis (250.1, 129.7, 299.1, 141.5, and 175.0 pg/ml, respectively, at 1–5 mM), but none has been reported to possess kappa opioid receptor activity [1]. This dual pharmacophore is uniquely resident in (-)-erinacine E.

Neurotrophic factor induction Kappa opioid receptor Dual-mechanism neuroprotection

Kappa Opioid Receptor Binding Selectivity: >250-Fold Discrimination Over Mu and Delta Receptors

In a direct head-to-head radioligand competition assay, (-)-erinacine E displayed an IC50 of 0.8 μM for the kappa opioid receptor, while binding to mu and delta opioid receptors was negligible (IC50 >200 μM for both) [1]. This yields a selectivity ratio of >250-fold for kappa over mu and kappa over delta. The functional relevance of this binding was confirmed in the rabbit vas deferens assay, where (-)-erinacine E suppressed electrically stimulated twitch responses with an ED50 of 14 μM, an effect fully reversed by the selective kappa antagonist nor-binaltorphimine [1]. Such selectivity is pharmacologically significant because mu opioid receptor activation is associated with respiratory depression, constipation, and abuse liability, while kappa-selective agonists may provide analgesia with an improved safety profile.

Opioid receptor selectivity Kappa opioid pharmacology Analgesic drug discovery

NGF Synthesis Stimulation Potency in the Erinacine Family: Concentration-Response Context

Cross-study comparison of NGF induction data compiled in Li et al. (2018, Table 1) reveals that (-)-erinacine E achieves 105.0 ± 5.2 pg/ml NGF at 5 mM, whereas erinacine A induces 250.1 ± 36.2 pg/ml at 1 mM, erinacine C induces 299.1 ± 59.6 pg/ml at 1 mM, erinacine D induces 141.5 ± 18.2 pg/ml at 1.67 mM, and erinacine F induces 175.0 ± 5.2 pg/ml at 5 mM [1]. Notably, erinacine F tested at the identical 5 mM concentration produced 1.67-fold higher NGF output than erinacine E. This indicates that while (-)-erinacine E is an active NGF stimulator, its potency on this endpoint is moderate within the erinacine class. Its procurement value lies not in superior NGF potency but in its unique combination of NGF activity with kappa opioid agonism—a profile absent from the more potent NGF stimulators erinacine A and C.

Nerve growth factor induction Erinacine potency ranking Astroglial cell assay

Functional Kappa Opioid Agonism Confirmed by Antagonist Reversal in Isolated Tissue

Beyond receptor binding, (-)-erinacine E was shown to act as a functional kappa opioid agonist in the rabbit vas deferens preparation. It suppressed electrically stimulated twitch contractions with an ED50 of 14 μM, and this suppression was completely reversed by the addition of the selective kappa opioid antagonist nor-binaltorphimine [1]. This functional assay distinguishes true agonism from mere binding and provides a tissue-level pharmacodynamic benchmark. No other erinacine has been evaluated in this functional kappa opioid assay, preventing direct in-class comparison, but the data establish (-)-erinacine E as a validated functional agonist tool compound.

Functional opioid agonism Ex vivo pharmacology Nor-binaltorphimine reversal

Total Synthesis Achieved: Enabling Access to Stereochemically Uniform (-)-Erinacine E

The first biomimetic total synthesis of (-)-erinacine E was reported by Watanabe and Nakada in 2008, employing an intramolecular aldol reaction driven by 1,2-migration of a benzoyl group within a rationally designed substrate to construct the strained cyathane skeleton [1]. This synthetic route provides access to stereochemically defined, high-purity (-)-erinacine E independent of natural product extraction variability. While total synthesis has also been achieved for erinacine A and B, the synthetic accessibility of (-)-erinacine E via this convergent approach facilitates the production of material suitable for detailed pharmacological studies, structure–activity relationship exploration, and potential analog development.

Total synthesis Cyathane diterpenoid Chemical sourcing

(-)-Erinacine E: Evidence-Based Application Scenarios Where the Compound Provides Measurable Advantage


Kappa Opioid Receptor Tool Compound for Analgesic Drug Discovery

(-)-Erinacine E serves as a selective kappa opioid receptor agonist (IC50 0.8 μM, >250-fold selective over mu and delta) with confirmed functional agonism in isolated tissue (ED50 14 μM, nor-binaltorphimine-reversible) [1]. It is suitable for in vitro and ex vivo studies of kappa opioid receptor signaling where mu receptor-mediated confounds (respiratory depression, abuse liability) must be excluded. No other erinacine provides this receptor selectivity profile.

Dual-Mechanism Neuroprotection Studies: NGF Induction Plus Kappa Opioid Modulation

In experimental models of neurodegeneration or neuropathic pain where both neurotrophic support and kappa opioid-mediated analgesia are desired, (-)-erinacine E provides a single-compound solution with documented NGF stimulation (105.0 pg/ml at 5 mM) [2] and kappa opioid agonism [1]. This dual activity eliminates the need for combination treatments and simplifies interpretation of mechanistic studies involving both pathways.

Structure–Activity Relationship (SAR) Studies on Cyathane Glycosides

The glycosylated scaffold of (-)-erinacine E (cyathane-xyloside, C25H36O6) distinguishes it from non-glycosylated erinacines such as erinacine A [3]. SAR studies by Saito et al. demonstrated that all functional groups and side chains are required for kappa opioid activity [1]. The availability of a total synthesis route [4] further enables generation of analogs for systematic exploration of the pharmacophore, making (-)-erinacine E a versatile starting point for medicinal chemistry campaigns.

Reference Standard for Erinacine-Enriched Hericium Extracts

For quality control of erinacine-enriched Hericium erinaceus mycelium extracts (typically standardized to ≥3 mg/g total erinacines), (-)-erinacine E serves as a specific analytical reference standard because its distinct kappa opioid activity and glycosylated structure allow it to be chromatographically resolved and biologically distinguished from co-occurring erinacines A, C, and D [2][3]. This ensures that extract standardization accounts for the unique pharmacologically active component rather than relying solely on total erinacine quantification.

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